![molecular formula C29H32ClN5O2 B592556 Pyronaridine-13C2 , d4 CAS No. 1261393-31-0](/img/no-structure.png)
Pyronaridine-13C2 , d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyronaridine-13C2, d4 is a variant of Pyronaridine, an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It has high potency against Plasmodium falciparum, including chloroquine-resistant strains . It is one of the components of the artemisinin combination therapy pyronaridine/artesunate .
Molecular Structure Analysis
The molecular formula of Pyronaridine-13C2, d4 is C27¹³C2H28D4ClN5O2 . The structure includes a 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl group and a 2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol group .Physical And Chemical Properties Analysis
Pyronaridine-13C2, d4 has a molecular weight of 524.1 . It exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . The PK characteristics of pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life .作用機序
Safety and Hazards
Pyronaridine toxicity is generally less than that of chloroquine, though evidence of embryotoxicity in rodents suggests use with caution in pregnancy . Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors . In case of accidental exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .
将来の方向性
Pyronaridine-artesunate was recently strongly recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria, becoming the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria . It is being adopted in regions where malaria treatment outcome is challenged by increasing chloroquine resistance . Interest has been renewed in pyronaridine as a potential partner drug in artemisinin-based combination therapies (ACTs) for the treatment of P. falciparum malaria .
特性
CAS番号 |
1261393-31-0 |
---|---|
分子式 |
C29H32ClN5O2 |
分子量 |
524.067 |
IUPAC名 |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
InChIキー |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
同義語 |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。